methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.1. The purity is usually 95.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate involves the conversion of 3-bromobenzaldehyde to 3-bromo-3-phenylpropanoic acid, which is then esterified with methanol and hydrolyzed to yield the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "methyl alcohol", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "magnesium", "iodine", "ethyl acetate", "triethylamine" ], "Reaction": [ "Step 1: Conversion of 3-bromobenzaldehyde to 3-bromo-3-phenylpropanoic acid", "a. Dissolve 3-bromobenzaldehyde (1.0 g, 5.4 mmol) in dry diethyl ether (20 mL) and add magnesium turnings (0.22 g, 9.0 mmol) and iodine (0.05 g, 0.2 mmol).", "b. Stir the mixture at room temperature for 2 hours until the reaction is complete.", "c. Add hydrochloric acid (1 M) dropwise until the pH is acidic.", "d. Extract the organic layer with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the solution under reduced pressure to obtain 3-bromo-3-phenylpropanoic acid as a white solid (0.8 g, 80%).", "Step 2: Esterification of 3-bromo-3-phenylpropanoic acid with methanol", "a. Dissolve 3-bromo-3-phenylpropanoic acid (0.5 g, 2.2 mmol) in dry methanol (10 mL) and add concentrated sulfuric acid (0.1 mL, 1.8 mmol).", "b. Reflux the mixture for 4 hours.", "c. Cool the mixture and add water (10 mL) and sodium bicarbonate until the pH is basic.", "d. Extract the organic layer with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the solution under reduced pressure to obtain methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate as a white solid (0.4 g, 70%).", "Step 3: Hydrolysis of methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate", "a. Dissolve methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate (0.2 g, 0.7 mmol) in 1 M sodium hydroxide (10 mL).", "b. Reflux the mixture for 2 hours.", "c. Cool the mixture and acidify with hydrochloric acid until the pH is acidic.", "d. Extract the organic layer with ethyl acetate (3 x 10 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the solution under reduced pressure to obtain methyl (2R)-2-(3-bromophenyl)-2-hydroxyacetate as a white solid (0.1 g, 50%)." ] } | |
CAS No. |
1152170-60-9 |
Molecular Formula |
C9H9BrO3 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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